
Spiranthesol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiranthesol is a dimeric dihydrophenanthrene compound isolated from the roots of Spiranthes sinensis var. amoena, a species belonging to the Orchidaceae family . This compound is notable for being the first example of dihydrophenanthrene derived from natural sources .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Spiranthesol can be isolated from the aerial parts of Spiranthes sinensis (Pers.) . The isolation process involves extraction and purification techniques, including the use of 2D NMR spectroscopy and HMBC techniques to determine its structure .
Industrial Production Methods: Currently, there is no widely reported industrial production method for this compound. The compound is primarily obtained through extraction from natural sources, specifically the roots of Spiranthes sinensis var. amoena .
Analyse Des Réactions Chimiques
Types of Reactions: Spiranthesol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives of dihydrophenanthrene, such as spiranthoquinone, spiranthol-C, and spirasineol-B .
Applications De Recherche Scientifique
Spiranthesol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential anti-adipogenic activity, where it inhibits adipogenesis in 3T3-L1 cells by regulating adipogenic transcription factors and activating AMPK . Additionally, this compound and its derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Mécanisme D'action
The mechanism of action of Spiranthesol involves the regulation of various molecular targets and pathways. For instance, it inhibits adipogenesis by down-regulating adipogenic transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer binding protein α (C/EBPα), and sterol regulatory element binding protein-1 (SREBP-1c) . Additionally, this compound activates adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Spiranthesol include other dihydrophenanthrene derivatives such as spiranthoquinone, spiranthol-C, and spirasineol-B . These compounds share structural similarities and are also derived from Spiranthes sinensis var. amoena .
Uniqueness: this compound is unique due to its specific dimeric dihydrophenanthrene structure, which distinguishes it from other phenanthrene derivatives. Its unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C40H42O6 |
|---|---|
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
6-[2,5-dihydroxy-7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthren-3-yl]-7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C40H42O6/c1-21(2)7-11-28-26-13-10-24-18-35(46-6)38(40(44)37(24)29(26)15-16-33(28)41)32-20-31-27(30(39(32)43)12-8-22(3)4)14-9-23-17-25(45-5)19-34(42)36(23)31/h7-8,15-20,41-44H,9-14H2,1-6H3 |
Clé InChI |
HXPPUWDAQKHJLL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)O)C4=C(C(=C5CCC6=C(C5=C4)C(=CC(=C6)OC)O)CC=C(C)C)O)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



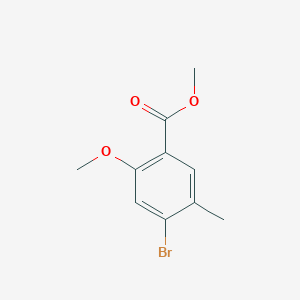
![[2-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13913096.png)
![5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13913097.png)
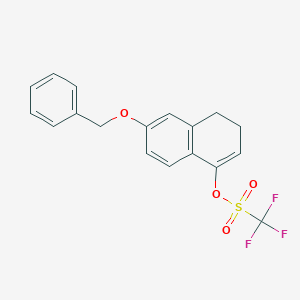
![(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B13913109.png)
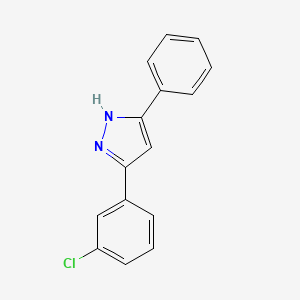
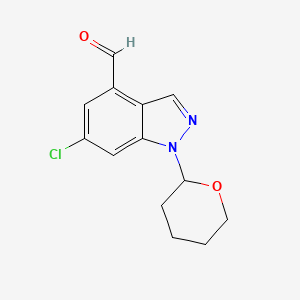
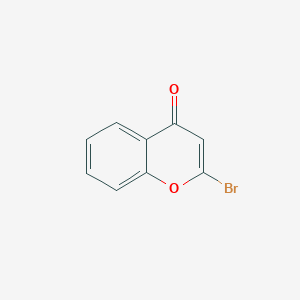

![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)



